molecular formula C15H11ClN2O4 B12621532 4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 918962-11-5

4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B12621532
CAS No.: 918962-11-5
M. Wt: 318.71 g/mol
InChI Key: DBCRPADUGBARPP-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro, nitro, and oxazolidinylidene group attached to a cyclohexa-dienone ring

Preparation Methods

The synthesis of 4-chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-dienone coreThe specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The oxazolidinylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The oxazolidinylidene group may also play a role in binding to specific targets, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Compared to other similar compounds, 4-chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

918962-11-5

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

IUPAC Name

4-chloro-2-nitro-6-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C15H11ClN2O4/c16-10-6-11(15(19)13(7-10)18(20)21)12-8-14(22-17-12)9-4-2-1-3-5-9/h1-7,14,19H,8H2

InChI Key

DBCRPADUGBARPP-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C3=CC=CC=C3

Origin of Product

United States

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